molecular formula C12H12O3 B6190791 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2731009-06-4

3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6190791
CAS No.: 2731009-06-4
M. Wt: 204.22 g/mol
InChI Key: ACCFWSYSSAQQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a phenyl group, an oxabicyclohexane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical [2 + 2] cycloaddition reactions. One common method is the crossed [2 + 2]-cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specialized equipment and glassware, making it technically challenging and difficult to scale up.

Industrial Production Methods

Industrial production methods for this compound are still under exploration. The focus is on developing efficient and scalable synthetic routes that can be adapted for large-scale production. Current research is aimed at improving the synthetic accessibility of bicyclo[2.1.1]hexane derivatives .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in organic synthesis.

    Bicyclo[3.1.1]heptane: Used in the synthesis of complex organic molecules.

Uniqueness

3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific combination of a phenyl group, an oxabicyclohexane ring, and a carboxylic acid functional group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

2731009-06-4

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-11(14)12-6-9(7-12)10(15-12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)

InChI Key

ACCFWSYSSAQQEG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(OC2C3=CC=CC=C3)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.